molecular formula C10H13NO2 B1337681 N-(3,4-dimethyl-phenyl)-glycine

N-(3,4-dimethyl-phenyl)-glycine

Cat. No.: B1337681
M. Wt: 179.22 g/mol
InChI Key: QQYONWZDZSRKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-phenyl)-glycine is a specialist N-arylglycine derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound serves as a valuable building block in organic and medicinal chemistry research, particularly in the solid-phase synthesis of N-substituted glycine oligomers, known as peptoids . Peptoids are a class of synthetic polymers that mimic peptides but possess a backbone that is resistant to proteolytic degradation, making them attractive tools for probing protein-protein interactions and in pharmaceutical lead discovery . The 3,4-dimethylphenyl substituent on the glycine nitrogen atom provides a specific aromatic and steric profile that can be utilized to influence the properties of the resulting oligomers or small molecules. Researchers employ this compound to create diverse compound libraries, study biomimetic structures, and develop novel catalysts or sensors . The product is provided with the InChI Key QQYONWZDZSRKMD-UHFFFAOYSA-N for precise database identification . This chemical is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3,4-dimethylanilino)acetic acid

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

QQYONWZDZSRKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)O)C

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Features
N-(3,4-Dimethylphenyl)-glycine 3,4-dimethylphenyl on glycine’s amino group Base structure; potential for hydrophobic interactions due to methyl groups
N-(3,4-Dimethoxyphenyl)-glycine 3,4-dimethoxyphenyl group Enhanced solubility from methoxy groups; altered electronic profile
N-(4-Chlorophenyl)-N-(sulfonyl)glycine Sulfonyl and chloro substituents Increased steric bulk; common in receptor-targeting drug candidates
N,N-Dimethylglycine Two methyl groups on glycine’s amino group Simplified structure; used in supplements and metabolic studies

Physicochemical Properties

  • Solubility :

    • Methyl-substituted derivatives (e.g., N-(3,4-dimethylphenyl)-glycine) exhibit reduced water solubility compared to methoxy analogs (e.g., N-(3,4-dimethoxyphenyl)-glycine), as methoxy groups enhance polarity .
    • Sulfonylated derivatives (e.g., N-(phenylsulfonyl)glycine) show even lower solubility due to hydrophobic sulfonyl groups .
  • Synthetic Accessibility: Sulfonylation and acylation of glycine derivatives are well-documented, as seen in the synthesis of N-(imidomethyl)glycine esters via HNO₂ or acylating agents . Methyl and methoxy substituents are typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Q & A

Q. Comparative Data :

SubstituentElectronic EffectExample Application
3,4-Cl₂ (electron-withdrawing)Increases electrophilicityDental adhesives (enhanced bonding to dentin )
3,4-(CH₃)₂ (electron-donating)Stabilizes chargeEnzyme inhibition (hypothesized )

Mechanistic studies using Hammett plots or DFT calculations can quantify these effects .

What challenges arise in crystallographic refinement of this compound derivatives?

Category : Advanced
Answer :
Challenges include:

  • Disorder in Aromatic Rings : Methyl groups may cause rotational disorder, complicating electron density maps.
  • Hydrogen Bonding Networks : Glycine’s NH and CO groups form intricate H-bonding patterns, requiring high-resolution data (<1.0 Å).

Q. Solutions :

  • Use SHELXL for anisotropic refinement and TWIN commands for handling twinned crystals .
  • Employ synchrotron radiation to improve data resolution.

Example refinement metrics:

  • R₁ < 5%, wR₂ < 12% for reliable models.
  • Residual density peaks < 0.3 eÅ⁻³ .

How do sulfonyl or acyl modifications alter the pharmacological profile of this compound analogs?

Category : Advanced
Answer :
Structural modifications at the glycine nitrogen influence:

  • Bioavailability : Sulfonyl groups (e.g., methylsulfonyl) increase hydrophobicity, enhancing membrane permeability.
  • Target Selectivity : Acylated derivatives may interact with serine hydrolases, while sulfonamides target tyrosine kinases.

Q. Case Study :

  • N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine methyl ester showed improved stability in metabolic assays compared to acetylated analogs, attributed to sulfonyl group resistance to esterases .

Q. Methodological Tip :

  • Screen derivatives using SPR (surface plasmon resonance) to quantify binding kinetics to target proteins .

What in vitro assays are suitable for evaluating enzyme inhibition by this compound derivatives?

Category : Advanced
Answer :

  • Luciferase Reporter Assays : For β-catenin/TCF interaction inhibition (e.g., HEK293T cells transfected with TOPFlash reporter) .
  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assay kits (Promega) to measure IC₅₀ values.
  • Controls : Include vehicle (DMSO < 0.1%) and positive controls (e.g., ICG-001 for β-catenin).

Q. Data Interpretation :

  • Normalize results to untreated cells and validate with siRNA knockdowns.
  • Address false positives via counter-screens (e.g., cytotoxicity assays using MTT) .

How can computational methods predict binding modes of this compound derivatives?

Category : Advanced
Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock into protein active sites (e.g., β-catenin PDB: 1JDH).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. Validation :

  • Compare predicted binding poses with crystallographic data (if available).
  • Use leave-one-out cross-validation for QSAR robustness .

How should contradictory reactivity data (e.g., acylation vs. alkylation) be resolved?

Category : Advanced
Answer :
Contradictions may arise from solvent polarity or temperature effects:

  • Acylation Dominates in polar aprotic solvents (DMF, THF) at 0–25°C.
  • Alkylation Prevails in nonpolar solvents (toluene) under reflux.

Q. Mechanistic Probes :

  • Monitor intermediates via in situ IR or LC-MS.
  • Use radical traps (TEMPO) to rule out free-radical pathways .

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